molecular formula C17H21N3O3 B2618288 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide CAS No. 741-46-8

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide

Cat. No.: B2618288
CAS No.: 741-46-8
M. Wt: 315.373
InChI Key: HVGAMVZZOIXMIG-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,3-diazaspiro[45]decan-3-yl)-N-(p-tolyl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone, under acidic or basic conditions.

    Acylation: The spirocyclic intermediate is then acylated with p-tolylacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide is unique due to its specific acetamide substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-5-7-13(8-6-12)18-14(21)11-20-15(22)17(19-16(20)23)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGAMVZZOIXMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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